![molecular formula C8H18N2S B2632292 1-Methyl-4-(2-methylsulfanylethyl)piperazine CAS No. 1874319-63-7](/img/structure/B2632292.png)
1-Methyl-4-(2-methylsulfanylethyl)piperazine
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Description
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Metabolite Biosynthesis and Identification
A study discussed the biosynthesis and identification of a novel class of metabolites related to a piperazine derivative. The metabolite, identified in human and animal urine and plasma, was biosynthesized in vitro and characterized through various spectroscopic techniques, highlighting its significance in the metabolism of certain piperazine-based compounds (Uldam et al., 2011).
Enzymatic Oxidative Metabolism
Another study explored the enzymatic oxidative metabolism of a piperazine-based antidepressant. The research identified the specific cytochrome P450 enzymes involved in the metabolism, providing insights into the compound's metabolic pathways and potential implications for drug development and therapeutic monitoring (Hvenegaard et al., 2012).
Antiviral Properties and Synthetic Methodology
The antiviral properties of N-urea and N,N'-bis-urea piperazine derivatives were investigated, emphasizing their significance in antiviral drug development. The study also proposed a synthetic methodology for unsymmetrical substituted piperazine derivatives, showcasing the versatility of piperazine in synthesizing biologically active compounds (El‐Faham et al., 2008).
Antibacterial Activities of Piperazine Derivatives
Research on 1,4-disubstituted piperazines highlighted their antibacterial efficacy against drug-resistant strains, demonstrating the potential of piperazine derivatives in addressing challenges posed by antibiotic resistance (Shroff et al., 2022).
Inhibition of Bacterial Biofilm and MurB Enzyme
A study on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker revealed potent inhibitory activities against bacterial biofilms and the MurB enzyme, suggesting the potential application of such compounds in combating bacterial infections and drug resistance (Mekky & Sanad, 2020).
properties
IUPAC Name |
1-methyl-4-(2-methylsulfanylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2S/c1-9-3-5-10(6-4-9)7-8-11-2/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBKGKYSVPBXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2-methylsulfanylethyl)piperazine | |
CAS RN |
1874319-63-7 |
Source
|
Record name | 1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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